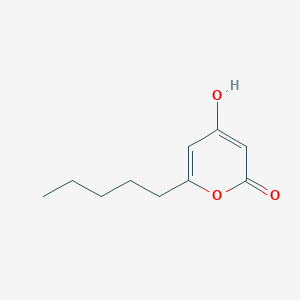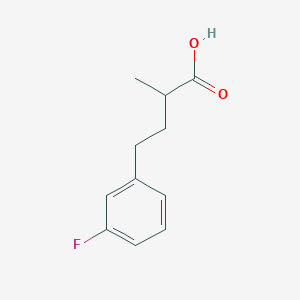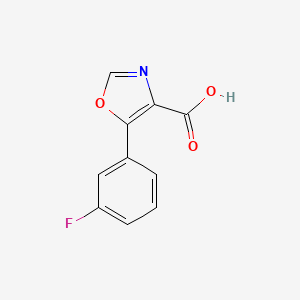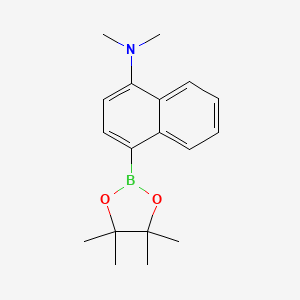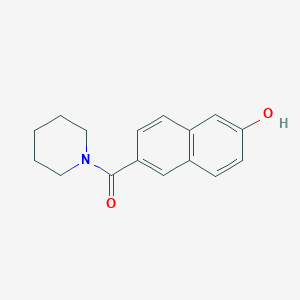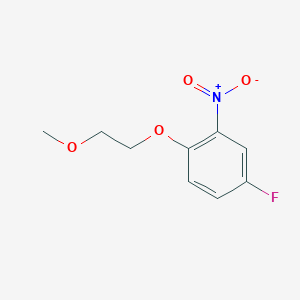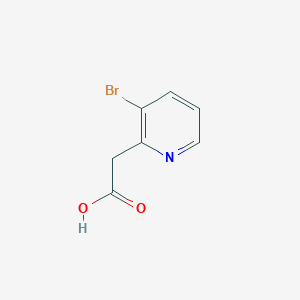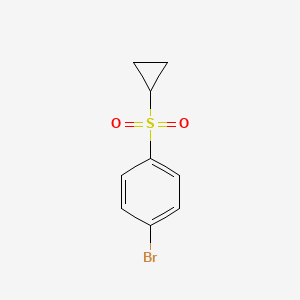
1-Bromo-4-(cyclopropanesulfonyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(cyclopropanesulfonyl)benzene is a chemical compound with the molecular formula C9H9BrO2S. It has a molecular weight of 261.14 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Bromo-4-(cyclopropanesulfonyl)benzene could involve electrophilic aromatic substitution reactions . A detailed synthesis analysis would require more specific information or context.Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-4-(cyclopropanesulfonyl)benzene could include nucleophilic substitution reactions . A detailed chemical reactions analysis would require more specific information or context.Physical And Chemical Properties Analysis
1-Bromo-4-(cyclopropanesulfonyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 391.0±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.3±25.7 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
1-Bromo-4-(cyclopropanesulfonyl)benzene is involved in various synthesis processes and catalytic reactions. For instance, its derivatives participate in multi-coupling reactions with electrophiles such as aldehydes, ketones, nitriles, and alkynes in the presence of zinc metal, leading to the formation of unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles to yield highly functionalized sulfones, which can be transformed into enones or dienones. This demonstrates the compound's versatility as a multi-coupling reagent synthetically equivalent to certain synthons, highlighting its significant role in synthetic organic chemistry (Auvray, Knochel, & Normant, 1985).
Molecular Complexity and Diversity
The compound also serves as a precursor in reactions leading to the assembly of complex molecules. For example, 1-Bromo-2-(cyclopropylidenemethyl)benzenes, closely related to 1-Bromo-4-(cyclopropanesulfonyl)benzene, react with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes. This reaction allows for the efficient introduction of molecular complexity and diversity from readily available starting materials, showcasing the compound's utility in the construction of complex molecular architectures (Pan, Luo, Ding, Fan, & Wu, 2014).
Fluorescence Properties
Furthermore, derivatives of 1-Bromo-4-(cyclopropanesulfonyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been synthesized and their fluorescence properties investigated. These compounds exhibit aggregation-induced emission (AIE) characteristics, with significantly higher fluorescence intensity in the solid state compared to the solution state. This property is valuable for applications in materials science, particularly in the development of fluorescent materials and sensors (Zuo-qi, 2015).
Wirkmechanismus
Target of Action
1-Bromo-4-(cyclopropylsulfonyl)benzene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 1-Bromo-4-(cyclopropylsulfonyl)benzene plays a crucial role in the transmetalation step . The downstream effects of this reaction include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (26114 Da ) and its chemical structure .
Result of Action
The result of the action of 1-Bromo-4-(cyclopropylsulfonyl)benzene is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 1-Bromo-4-(cyclopropylsulfonyl)benzene is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-cyclopropylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMDWOCBCVVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716492 | |
| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopropylsulfonyl)benzene | |
CAS RN |
648906-28-9 | |
| Record name | 1-Bromo-4-(cyclopropylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648906-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)


![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
